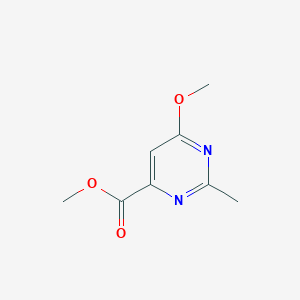
Methyl 6-methoxy-2-methylpyrimidine-4-carboxylate
Cat. No. B8768005
Key on ui cas rn:
136518-03-1
M. Wt: 182.18 g/mol
InChI Key: PLYUIICLTQITBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05324710
Procedure details


62.6 g of methyl 6-methoxy-2-methylpyrimidine-4-carboxylate are added to a stirred solution of 14.4 g of sodium hydroxide in 100 ml of water and 350 ml of methanol and stirring is continued until hydrolysis is complete (TLC checking). 200 ml of methanol are added to the reaction mixture, and the sodium salt is filtered off with suction and then washed with methanol/diethyl ether (1:1) on the suction filter. The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C. is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol. The mixture is then stirred at room temperature for 1/2 h, the solid is filtered off with suction and the filter residue is then washed with abs. methanol. The filtrate is concentrated in vacuo on a rotary evaporator and the residue is dried at high vacuum. 25.1 g of 6-methoxy-2-methylpyrimidine-4-carboxylic acid of melting point 184°-188° C. (dec.) are obtained in this way.
Quantity
62.6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O:12]C)=[O:11])[CH:4]=1.[OH-].[Na+]>O.CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=NC(=N1)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is continued until hydrolysis
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the sodium salt is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol/diethyl ether (1:1) on the suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at room temperature for 1/2 h
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter residue is then washed with abs
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried at high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC(=N1)C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
